molecular formula C23H18Cl2N2O2S B3036378 2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole CAS No. 339277-09-7

2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole

Cat. No.: B3036378
CAS No.: 339277-09-7
M. Wt: 457.4 g/mol
InChI Key: NMVHKSSFELXXCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a methyl group (1-methyl), and two phenyl groups (4,5-diphenyl). The compound also contains a sulfonyl group attached to a 3,4-dichlorobenzyl group .

Scientific Research Applications

Synthesis and Structural Characterization

  • Rearrangement and Coordination : A study by Bermejo et al. (2000) discusses the synthesis of compounds related to the subject chemical and their interaction with nickel centers, highlighting the complex structural dynamics involved in such processes (Bermejo et al., 2000).

  • Synthesis of Related Compounds : Investigations by Nural et al. (2018) into similar imidazole derivatives include synthesis methods, structural characterizations, and studies on their chemical properties (Nural et al., 2018).

  • Soluble and Thermally Stable Polyimides : A study by Ghaemy and Alizadeh (2009) explores the synthesis of novel polyimides using imidazole derivatives, revealing insights into the solubility and thermal stability of these compounds (Ghaemy & Alizadeh, 2009).

Potential Medicinal Applications

  • Local Anesthetic Agents : Research by Ran et al. (2015) on tetrasubstituted imidazole derivatives, including the one , reveals their potential as local anesthetic agents. This study compares their efficacy to standard drugs like lidocaine (Ran, Li, & Zhang, 2015).

  • Antimalarial Agents : A study by Septiana et al. (2021) on 2-aryl-4,5-diphenyl-1H-imidazole derivatives demonstrates their potential as antimalarial agents. The study includes synthesis and in vitro evaluation against the Plasmodium falciparum strain (Septiana et al., 2021).

Additional Relevant Research

  • Direct Methylation and Trifluoroethylation : Research by Zhang, Martin, and Desmarteau (2003) provides methods for direct methylation or trifluoroethylation of imidazole derivatives, which could be applicable to the compound (Zhang, Martin, & Desmarteau, 2003).

  • Diazotransfer Reagent : A study by Goddard-Borger and Stick (2007) on the design and synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, may offer insights into novel applications of related imidazole compounds (Goddard-Borger & Stick, 2007).

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2S/c1-27-22(18-10-6-3-7-11-18)21(17-8-4-2-5-9-17)26-23(27)30(28,29)15-16-12-13-19(24)20(25)14-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVHKSSFELXXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole
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